2-Methyleneheptanoic acid, also known as 2-methylheptanoic acid, is an organic compound with the molecular formula . It is classified as a medium-chain fatty acid, characterized by its aliphatic tail that contains eight carbon atoms. This compound has garnered attention for its unique structure and potential applications in various scientific fields, particularly in organic synthesis and biological research.
The compound is derived from natural sources and can also be synthesized through various chemical processes. It falls under the category of fatty acids, specifically medium-chain fatty acids, which are known for their distinctive properties and roles in biological systems. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methylheptanoic acid, reflecting its structural characteristics where a methyl group is attached to the second carbon of the heptanoic acid chain.
The synthesis of 2-methyleneheptanoic acid can be accomplished through several methods:
The reaction conditions often include solvents such as ethanol and temperatures ranging from room temperature to reflux conditions, depending on the specific method employed. The choice of reagents and catalysts significantly influences the efficiency and selectivity of the synthesis process.
The molecular structure of 2-methyleneheptanoic acid features a seven-carbon backbone with a methyl group at the second position. Its structural formula can be represented as follows:
The compound's structure can be visualized using its SMILES representation:
2-Methyleneheptanoic acid participates in various chemical reactions:
Each type of reaction requires specific conditions:
The mechanism of action for 2-methyleneheptanoic acid primarily revolves around its interactions with biological systems:
These properties are critical for understanding how 2-methyleneheptanoic acid behaves under different conditions, influencing its applications in research and industry.
2-Methyleneheptanoic acid has several notable applications:
2-Methylbutanoic acid (2-methylbutyric acid) is a branched-chain fatty acid (BCFA) primarily synthesized by gut microbiota through the metabolism of branched-chain amino acids (BCAAs). Isoleucine serves as its direct precursor via a multistep enzymatic process:
This pathway occurs predominantly in anaerobic bacteria, including Bacteroides, Clostridium, and Firmicutes species. Key enzymes involved include branched-chain amino acid aminotransferases (BCAT) and acyl-CoA dehydrogenases [2] [6]. Unlike straight-chain fatty acids derived from acetyl-CoA elongation, BCFAs like 2-methylbutanoic acid incorporate methyl branches during initial synthesis stages, altering their physicochemical behavior [8].
Table 1: Microbial Enzymes in 2-Methylbutanoic Acid Biosynthesis
Enzyme | Function | Bacterial Genera |
---|---|---|
Branched-chain aminotransferase | Converts isoleucine to α-keto-β-methylvalerate | Bacteroides, Clostridium |
Branched-chain α-keto acid dehydrogenase | Decarboxylates α-keto acids to acyl-CoAs | Firmicutes |
Fatty acid synthase | Elongates acyl-CoA chains | Bifidobacterium |
Gut microbiota significantly influences 2-methylbutanoic acid concentrations through substrate availability and ecological dynamics. Dietary proteins (especially animal-derived) provide isoleucine, which commensal bacteria metabolize into 2-methylbutanoic acid [2] [5]. This BCFA accumulates in the colonic lumen, where it:
Antibiotic exposure depletes BCFA-producing bacteria, reducing colonic 2-methylbutanoic acid levels by >60% in murine models [2]. Conversely, high-protein diets elevate its production, demonstrating diet-microbiota crosstalk [5].
2-Methylbutanoic acid belongs to the short-chain fatty acid (SCFA) family but exhibits distinct properties compared to linear SCFAs due to its α-methyl branch.
Table 2: Structural and Functional Comparison of SCFAs
Property | 2-Methylbutanoic Acid | Butyric Acid | Propionic Acid |
---|---|---|---|
Carbon chain length | C5 branched | C4 linear | C3 linear |
pKa | 4.82 | 4.81 | 4.87 |
Primary biosynthetic precursors | Isoleucine | Dietary fiber | Dietary fiber |
HDAC inhibition | Moderate (IC₅₀ ~0.5 mM) | Strong (IC₅₀ ~0.1 mM) | Weak (IC₅₀ >1 mM) |
Receptor binding | FFAR2/3 (low affinity) | FFAR3 (high affinity) | FFAR2 (high affinity) |
Key differences include:
Enantiomeric differences exist: (S)-2-methylbutanoic acid dominates in fruits (e.g., apples, apricots) and exhibits sweet, fruity notes, while the (R)-enantiomer in fermented foods has a pungent, cheesy odor [1].
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